Duration of Action: Short-Acting (<3 h) LY2795050 vs. Ultra-Long-Acting (Weeks) KOR Antagonists JDTic and nor-BNI
LY2795050 (0.32 mg/kg, i.p.) in adult C57BL/6J mice exhibits rapid onset of KOR-antagonist effects within 15 minutes of administration and a short duration of action of less than 3 hours, as measured by blockade of the locomotor depressant effects of the KOR agonist U50,488 (10 mg/kg) [1]. In striking contrast, the first-generation selective KOR antagonists JDTic and nor-BNI produce KOR antagonism that is delayed in onset (hours to >24 h to reach peak selectivity) and persists for days to several weeks after a single administration [2]. This difference in duration—less than 3 hours for LY2795050 vs. weeks for JDTic and nor-BNI—represents a qualitative, order-of-magnitude pharmacological divergence that directly determines whether a compound is suitable for time-resolved behavioral paradigms, acute stress models, and clinical dosing regimens requiring rapid reversibility.
| Evidence Dimension | In vivo duration of KOR-antagonist action (mouse) |
|---|---|
| Target Compound Data | <3 h (LY2795050; 0.32 mg/kg i.p.; blockade of U50,488 locomotor depression) |
| Comparator Or Baseline | Days to weeks for nor-BNI; weeks for JDTic (single-dose administration, rodent models) |
| Quantified Difference | LY2795050 duration is >50-fold shorter than JDTic/nor-BNI (hours vs. weeks). Onset is within 15 min vs. hours-to-days for nor-BNI/JDTic peak KOR selectivity. |
| Conditions | Adult male and female C57BL/6J mice; locomotor activity assay; i.p. administration |
Why This Matters
The short duration of LY2795050 enables within-session, reversible experimental designs and dose-finding studies that are impossible with JDTic or nor-BNI, making it the only KOR antagonist suitable for acute, time-resolved behavioral pharmacology studies.
- [1] Baynard C, Butelman ER, Kreek MJ, Van't Veer A. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice. Front Pharmacol. 2021;12:775317. doi:10.3389/fphar.2021.775317. View Source
- [2] Munro TA, Berry LM, Van't Veer A, Béguin C, Carroll FI, Zhao Z, Carlezon WA Jr, Cohen BM. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity. BMC Pharmacol. 2012;12:5. doi:10.1186/1471-2210-12-5. View Source
